molecular formula C20H21F3N2O4 B10939914 {5-[(4-tert-butylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{5-[(4-tert-butylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10939914
M. Wt: 410.4 g/mol
InChI Key: QRJBCTZGJMOGDM-UHFFFAOYSA-N
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Description

The compound (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic molecule featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butylphenoxy group: This step involves the nucleophilic substitution of a halogenated furan derivative with tert-butylphenol in the presence of a base.

    Formation of the pyrazole ring: This is typically done through the reaction of a hydrazine derivative with a diketone or an equivalent compound.

    Final coupling: The final step involves coupling the furan and pyrazole intermediates under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization, chromatography, and distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Br2, Cl2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibiting or modulating their activity.

    Interact with receptors: Altering signal transduction pathways.

    Affect cellular processes: Such as apoptosis or cell proliferation.

Comparison with Similar Compounds

(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: can be compared with similar compounds like:

  • (5-{[4-(METHYL)PHENOXY]METHYL}-2-FURYL)[5-HYDROXY-5-(METHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
  • (5-{[4-(ETHYL)PHENOXY]METHYL}-2-FURYL)[5-HYDROXY-5-(ETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

These compounds share similar structural frameworks but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the trifluoromethyl group in (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE imparts unique electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C20H21F3N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C20H21F3N2O4/c1-18(2,3)13-4-6-14(7-5-13)28-12-15-8-9-16(29-15)17(26)25-19(27,10-11-24-25)20(21,22)23/h4-9,11,27H,10,12H2,1-3H3

InChI Key

QRJBCTZGJMOGDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(CC=N3)(C(F)(F)F)O

Origin of Product

United States

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